molecular formula C7H3BrN2O B3279969 2-Bromo-5-formylnicotinonitrile CAS No. 70416-48-7

2-Bromo-5-formylnicotinonitrile

Cat. No. B3279969
CAS RN: 70416-48-7
M. Wt: 211.02 g/mol
InChI Key: HXKSVCAKZSMLBM-UHFFFAOYSA-N
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Description

2-Bromo-5-formylnicotinonitrile (CAS No. 70416-48-7) is a chemical compound with the molecular formula C7H3BrN2O and a molar mass of 211.02 g/mol . It falls within the class of nicotinonitrile derivatives .

Scientific Research Applications

Mutagenicity Studies

"2-Bromo-5-formylnicotinonitrile" has been studied in the context of mutagenicity. For example, Privat and Sowers (1996) investigated the mutagenicity of 5-formyluracil, a compound related to "2-Bromo-5-formylnicotinonitrile." They focused on the ionization of the N-3 imino proton and its relationship with mutagenicity, drawing analogies to similar compounds (Privat & Sowers, 1996).

Synthesis and Chemical Rearrangement

Gautam et al. (2000) and Srivastav et al. (2000) explored the synthesis of phenothiazines, a class of compounds with pharmacological relevance, using a Smiles rearrangement process. This process involves the transformation of formamido derivatives, including "2-Bromo-5-formylnicotinonitrile," into pharmacologically active phenothiazines (Gautam et al., 2000), (Srivastav et al., 2000).

Applications in Herbicide Resistance

Research by Stalker, McBride, and Malyj (1988) on herbicide resistance in transgenic plants demonstrated the utility of specific nitrilases in conferring resistance to bromoxynil, a herbicide. This study signifies the broader implications of compounds like "2-Bromo-5-formylnicotinonitrile" in agricultural biotechnology (Stalker, McBride, & Malyj, 1988).

Anticancer Applications

Mansour et al. (2021) conducted a study synthesizing various derivatives of 2-Aminonicotinonitrile, closely related to "2-Bromo-5-formylnicotinonitrile," and assessed their potential as anticancer agents. This highlights the significance of such compounds in medicinal chemistry and drug development (Mansour et al., 2021).

Spectroscopic and Optical Studies

The study of "2-Bromo-5-formylnicotinonitrile" also extends to spectroscopy and optics. Vural and Kara (2017) performed spectroscopic characterization and density functional theory studies on 5-Bromo-2-(trifluoromethyl)pyridine, a compound with similarities to "2-Bromo-5-formylnicotinonitrile." Their research offers insights into the electronic structure and potential applications in material science (Vural & Kara, 2017).

properties

IUPAC Name

2-bromo-5-formylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O/c8-7-6(2-9)1-5(4-11)3-10-7/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKSVCAKZSMLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-formylnicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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